4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine
Description
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNCYMMPVQKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
The target compound features three distinct heterocyclic components:
- Piperidine ring : A six-membered saturated nitrogen heterocycle substituted at the 1- and 4-positions.
- 3-Nitro-2-pyridinyl group : A nitro-substituted pyridine linked to the piperidine’s nitrogen.
- 5-(2-Furyl)-1H-pyrazol-3-yl group : A pyrazole ring with a furan substituent at the 5-position, attached to the piperidine’s 4-position.
Key challenges include:
- Regioselective formation of the pyrazole ring.
- Efficient coupling of the nitro-pyridine and furyl-pyrazole moieties.
- Avoiding side reactions during nitration and cyclization.
Synthetic Routes and Methodologies
Multicomponent Reaction (MCR) Approach
A four-component reaction (4-CR) strategy, inspired by pyrazole syntheses in, forms the pyrazole core. The protocol involves:
- Reactants :
- Furan-2-carbaldehyde (1 ) as the aldehyde component.
- Hydrazine hydrate (4 ) for pyrazole ring closure.
- Ethyl acetoacetate (8a ) as the β-ketoester.
- Malononitrile (2 ) as the active methylene compound.
Mechanism :
- Knoevenagel condensation : Between furan-2-carbaldehyde and malononitrile.
- Michael addition : Ethyl acetoacetate adds to the Knoevenagel adduct.
- Cyclization : Hydrazine induces pyrazole formation via imine-enamine tautomerism.
Outcome :
Table 1 : Optimization of MCR Conditions for Pyrazole Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | H₂O | 25 | 0.33 | 89 |
| K10 Clay | EtOH | 65 | 5 | 85 |
Functionalization of the Piperidine Ring
The piperidine moiety is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Nucleophilic Substitution
- Substrate : 3-Nitro-2-chloropyridine (13 ).
- Reagent : 4-(5-(2-Furyl)-1H-pyrazol-3-yl)piperidine (14 ), synthesized by reacting pyrazole 12 with piperidine-4-carboxylic acid under Ullmann conditions.
Reaction Conditions :
Equation :
$$
\text{13 + 14 } \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{HCl}
$$
Suzuki-Miyaura Coupling (Alternative Route)
For enhanced regioselectivity, a palladium-catalyzed coupling may link pre-formed fragments:
- Boronated Pyrazole : 4-(5-(2-Furyl)-1H-pyrazol-3-yl)piperidine-1-boronic acid (15 ).
- Halogenated Pyridine : 3-Nitro-2-bromopyridine (16 ).
Conditions :
Nitration of Pyridine Precursors
Direct nitration of 2-pyridinylpiperidine derivatives is challenging due to side reactions. A safer approach involves pre-nitrated pyridine:
- Starting Material : 2-Chloro-3-nitropyridine (17 ), commercially available.
- Coupling : React 17 with piperidine-pyrazole intermediate 14 under NAS conditions (Section 2.2.1).
Purification and Characterization
Chromatographic Techniques
Scalability and Industrial Feasibility
- Cost Analysis : The MCR route is cost-effective due to low catalyst loading (5 mol% piperidine) and aqueous conditions.
- Environmental Impact : Atom economy of 82% for the 4-CR step minimizes waste.
Table 2 : Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| MCR + NAS | 3 | 65 | 120 |
| Suzuki Coupling | 4 | 58 | 210 |
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of a carboxylic acid.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine is its anticancer activity. Research indicates that derivatives of pyrazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) models, with some compounds displaying IC50 values in the low micromolar range .
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into pyrazole derivatives has indicated their potential to reduce inflammation markers in various biological assays, suggesting a mechanism that could be beneficial in conditions like arthritis or other inflammatory disorders .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with a similar structure to this compound showed significant growth inhibition in multiple cancer cell lines, with one derivative achieving an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The study found that certain derivatives displayed zones of inhibition comparable to established antibiotics, indicating their potential as alternative therapeutic agents in combating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine: shares structural similarities with other pyrazole and nitropyridine derivatives.
This compound: can be compared to compounds like 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine, which features a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
The compound 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine , also known by its CAS number 1046454-88-9 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its synthesis, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrazole moiety, and a nitro-substituted pyridine. Its molecular formula is , and it has a molecular weight of approximately 325.35 g/mol. The presence of the nitro and furyl groups suggests potential reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been associated with antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups like nitro enhances these activities due to increased electron density at the active sites .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have shown activity against acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The presence of the piperidine moiety is often linked to enhanced binding affinity due to its ability to mimic natural substrates.
Case Studies and Research Findings
- Synthesis and Characterization : A study detailed the synthesis of related pyrazole derivatives, highlighting methods such as refluxing with specific reagents to achieve high yields (up to 74%) . The crystal structure analysis provided insights into the molecular interactions that could influence biological activity.
- Pharmacological Evaluation : In vitro assays demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may have anticancer properties . For example, a related benzoylpiperidine derivative was shown to inhibit cell growth with IC50 values ranging from 7.9 to 92 µM.
- Safety Profile : According to safety data sheets, the compound is classified as a skin and eye irritant, indicating that while it may possess beneficial biological activities, handling precautions are necessary .
Q & A
Q. Advanced Research Focus
- Reaction Pathway Analysis : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential reaction intermediates, such as nitration or furyl-group functionalization .
- Transition State Modeling : Identify energy barriers for key steps (e.g., piperidine ring formation) using tools like Gaussian or ORCA. highlights ICReDD’s approach to reducing trial-and-error experimentation via computational screening .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions during nitro-group activation .
How should researchers design experiments to study the compound’s biological activity?
Q. Basic Research Focus
- Target Selection : Prioritize kinases or phosphatases, as piperidine-nitropyridine hybrids (e.g., PF-06465469 in ) are known phosphatase inhibitors .
- Assay Design : Use fluorescence polarization assays for binding affinity studies, or cell-based viability assays (e.g., MTT) for cytotoxicity profiling.
- Control Experiments : Include structurally analogous compounds (e.g., 1-phenyl-1H-pyrazol-4-yl derivatives from ) to isolate the contribution of the furyl and nitro groups .
What strategies mitigate health and safety risks during handling?
Q. Basic Research Focus
- Hazard Mitigation : Follow protocols in , including P301-P310 (emergency response for ingestion) and P280 (gloves/eye protection) due to the compound’s potential toxicity (H300-H313 codes) .
- Storage : Store at 4°C in airtight containers under inert gas (N₂/Ar), as recommended for nitroaromatic compounds in .
- Waste Disposal : Neutralize nitro groups via reduction (e.g., Fe/HCl) before disposal to prevent environmental contamination .
How can crystallographic data inform structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Packing Analysis : SC-XRD data (e.g., ’s torsion angles like C20–H20B = 0.9700 Å) reveal conformational flexibility in the piperidine ring, which impacts target binding .
- Hydrogen Bonding : Map interactions between the nitro group (hydrogen bond acceptor) and biological targets, as seen in ’s pyridin-4-yl derivatives .
- Electrostatic Potential Surfaces : Calculate partial charges to predict regions of electrophilic/nucleophilic reactivity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Batch Reactor Optimization : Address exothermic reactions (e.g., nitration) by implementing controlled temperature gradients and stirring rates .
- Purification at Scale : Replace column chromatography with continuous flow crystallization, as demonstrated for similar triazole-piperidine compounds in .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15% for genotoxic nitrosamines) .
How do structural modifications to the furyl or nitro groups alter physicochemical properties?
Q. Advanced Research Focus
- Nitro Group Reduction : Replace the 3-nitro-2-pyridinyl moiety with amino or cyano groups to modulate lipophilicity (logP) and solubility. shows that fluorophenyl substitutions improve membrane permeability .
- Furyl Functionalization : Introduce electron-withdrawing groups (e.g., -COCH₃) to enhance stability, as seen in ’s Z-configuration furyl derivatives .
- Computational Predictions : Use Molinspiration or SwissADME to predict bioavailability changes pre-synthesis .
What analytical techniques validate the compound’s stability under physiological conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- Plasma Stability Assays : Incubate with human plasma (37°C, pH 7.4) and quantify intact compound via LC-MS/MS over 24 hours .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C) for storage recommendations .
How can researchers address low reproducibility in biological assays?
Q. Advanced Research Focus
- Batch Variability : Standardize synthetic protocols (e.g., strict control of nitro-group reduction steps) to minimize impurity-driven assay interference .
- Cell Line Authentication : Use STR profiling to confirm identity, as contamination risks are high in kinase assays .
- Data Normalization : Include reference inhibitors (e.g., PF-06683324 from ) as internal controls to calibrate inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
